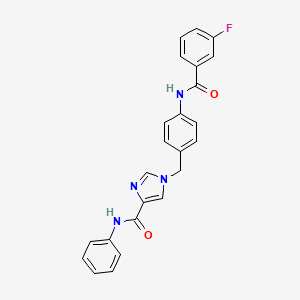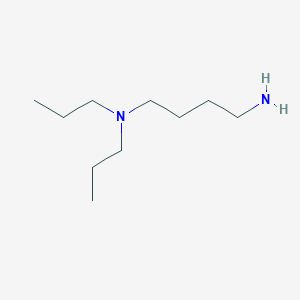![molecular formula C26H23N3O3 B2877336 6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-89-3](/img/structure/B2877336.png)
6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolo[3,4-d]pyrimidine ring, a benzyl group, and a benzyloxy group . These groups are common in many bioactive compounds and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-d]pyrimidine ring system is a fused ring system that is found in many biologically active compounds .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyloxy group could potentially increase its solubility in organic solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthetic Methodologies : A study by Furrer et al. (1994) demonstrated the synthesis of antithrombotic compounds, including a representative "6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione," showcasing a method to produce compounds with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Hydrogen Bonding Studies : Beaton et al. (1987) investigated hydrogen bonding in phenylhydrazone derivatives of alloxan, elucidating the structural dynamics through X-ray crystallography. This study highlights the significance of hydrogen bonding in stabilizing molecular structures (Beaton, Willey, & Drew, 1987).
Molecular Structure and Dimerization : Avasthi et al. (2002) explored isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing the absence of dimerization due to interchanged substitutions. This research provides insight into molecular interactions and structural configurations (Avasthi, Rawat, Chandra, Sharon, & Maulik, 2002).
Pharmacological Properties
Anti-HIV Activities : Tang et al. (2015) focused on the synthesis of "6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione" to observe changes in biological activity post N-3 hydroxylation. The study reports enhanced anti-HIV integrase activity, maintaining anti-HIV reverse transcriptase activity, illustrating the compound's potential pharmacological benefits (Tang, Zhang, Zhao, Zhang, Guo, Zhang, Tian, Wang, & Liu, 2015).
Photoluminescent Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units, showcasing potential applications in electronic devices due to their photoluminescent properties. This study extends the application domain to material science, indicating a versatile use of pyrrolopyrimidine derivatives (Beyerlein & Tieke, 2000).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
The compound binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, thereby disrupting the signal transduction pathways that lead to cell proliferation and growth.
特性
IUPAC Name |
6-benzyl-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-25-23-22(16-29(25)15-18-7-3-1-4-8-18)27-26(31)28-24(23)20-11-13-21(14-12-20)32-17-19-9-5-2-6-10-19/h1-14,24H,15-17H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACYVVOPGSHRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)




![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)


![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)